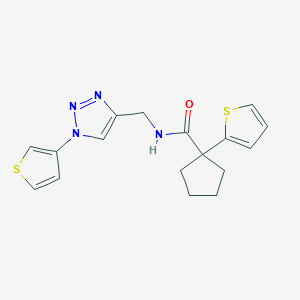

1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(17(6-1-2-7-17)15-4-3-8-24-15)18-10-13-11-21(20-19-13)14-5-9-23-12-14/h3-5,8-9,11-12H,1-2,6-7,10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMBRBWQKHQSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include thiophene derivatives and cyclopentanecarboxylic acid. The reaction pathway often includes:

- Formation of the Triazole Moiety : This is achieved through the reaction of thiophene derivatives with azides or other suitable reagents.

- Coupling with Cyclopentanecarboxylic Acid : The resulting triazole is then coupled with cyclopentanecarboxylic acid to form the final product.

Anticancer Properties

Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines.

In Vitro Studies

A study evaluated the cytotoxic effects of synthesized thiophene derivatives against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 10.5 |

| Compound B | A549 | 8.7 |

| Target Compound | HepG2 | 7.4 |

| Target Compound | A549 | 6.9 |

These results suggest that the target compound has lower IC50 values compared to existing treatments like cisplatin, indicating higher potency.

The proposed mechanism of action for compounds like This compound involves:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Other Biological Activities

Apart from anticancer properties, there is emerging evidence that similar compounds may exhibit:

- Antimicrobial Activity : Effective against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Case Studies

A notable case study highlighted the use of a related compound in treating drug-resistant cancer cells. The compound was administered in a controlled clinical trial where patients exhibited improved responses compared to traditional therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1. Structural and Analytical Comparison

Key Observations:

Heterocyclic Moieties: The target compound’s thiophene rings (sulfur-containing, non-polar) contrast with thiazole groups (nitrogen-containing, polar) in Compounds y and z . Thiazoles may enhance solubility and hydrogen-bonding capacity, whereas thiophenes contribute to lipophilicity and aromatic stacking.

Functional Groups :

- The amide group in the target compound is a common pharmacophore for target binding, while the hydroperoxy group in Compound y introduces oxidative instability .

Analytical Methods :

- The target compound’s structural elucidation relies on crystallographic tools like SHELXL and WinGX , whereas pharmacopeial analogs adhere to standardized purity and stability protocols .

Implications of Structural Differences

- Solubility: Thiophene’s non-polar nature may reduce aqueous solubility compared to thiazole-containing analogs, impacting bioavailability.

- Stability : Triazole’s rigidity could enhance metabolic stability relative to ureido groups, which are prone to hydrolysis.

- Binding Interactions : Thiazole’s nitrogen may engage in stronger hydrogen bonding versus thiophene’s sulfur, affecting target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.